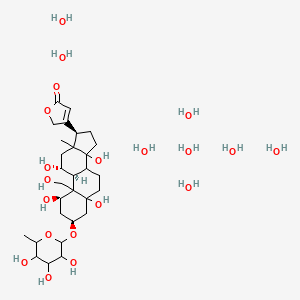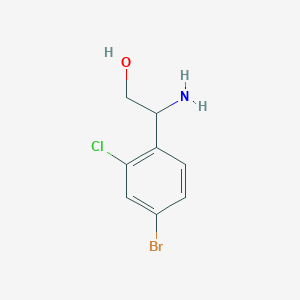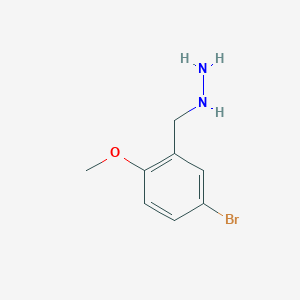
5-Bromo-2-methoxy-benzyl-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-methoxy-benzyl-hydrazine: is an organic compound with the molecular formula C8H11BrN2O It is a derivative of benzyl hydrazine, where the benzene ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-benzyl-hydrazine typically involves the reaction of 5-Bromo-2-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
5-Bromo-2-methoxybenzaldehyde+Hydrazine hydrate→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-methoxy-benzyl-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or hydrazine derivatives.
Substitution: Formation of azides, nitriles, or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-methoxy-benzyl-hydrazine is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as an intermediate in the preparation of complex organic molecules.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a ligand in binding studies and help elucidate biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its hydrazine moiety is of interest for designing enzyme inhibitors and anticancer agents.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-methoxy-benzyl-hydrazine involves its interaction with biological molecules, particularly enzymes. The hydrazine group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity towards different molecular targets.
Comparación Con Compuestos Similares
5-Bromo-2-methoxybenzaldehyde: A precursor in the synthesis of 5-Bromo-2-methoxy-benzyl-hydrazine.
2-Bromo-5-methoxybenzaldehyde: Another brominated methoxybenzaldehyde with similar reactivity.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: A related compound with a hydroxyl group instead of a hydrazine moiety.
Uniqueness: this compound is unique due to its hydrazine functional group, which imparts distinct reactivity and biological activity
Propiedades
Número CAS |
887596-56-7 |
|---|---|
Fórmula molecular |
C8H11BrN2O |
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
(5-bromo-2-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11BrN2O/c1-12-8-3-2-7(9)4-6(8)5-11-10/h2-4,11H,5,10H2,1H3 |
Clave InChI |
OJEALPAJWZFMAS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


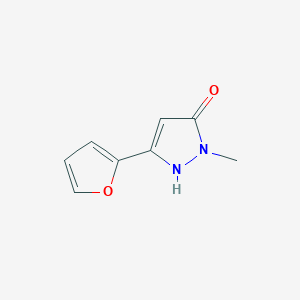
![(6-{[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B15146262.png)
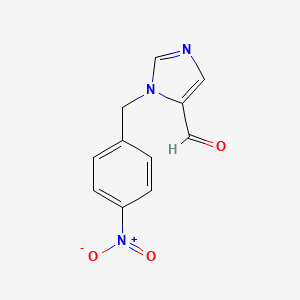
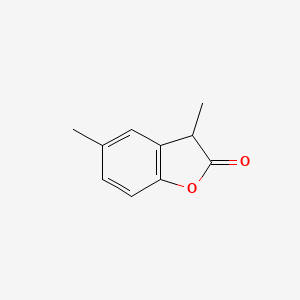
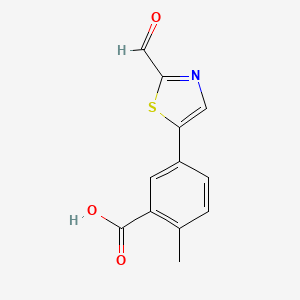
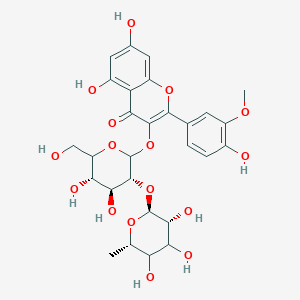
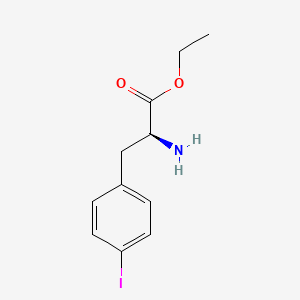
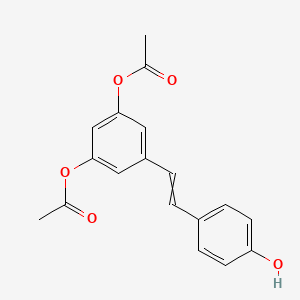
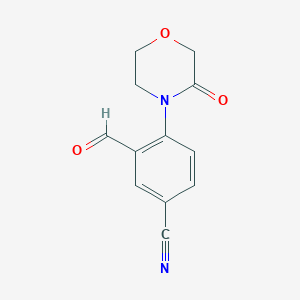
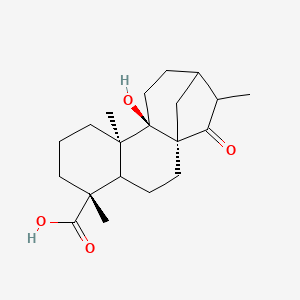
![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)

